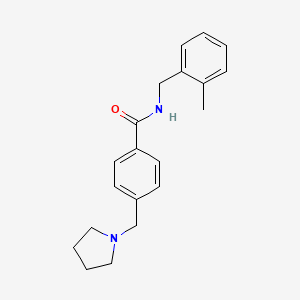
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPBD is a type of psychoactive substance that belongs to the class of designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs. In recent years, MPBD has become a popular research chemical due to its unique properties and potential therapeutic uses.
作用機序
The mechanism of action of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, but it is believed to act on the brain's dopamine and serotonin receptors. These neurotransmitters play a critical role in regulating mood, motivation, and reward pathways in the brain. By modulating these receptors, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is thought to enhance the release of dopamine and serotonin, leading to increased feelings of euphoria, motivation, and pleasure.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. These effects are similar to those seen with other psychoactive substances, such as amphetamines and cocaine.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in scientific research is its unique properties and potential therapeutic uses. N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the brain and could be used to treat a range of neurological disorders, including depression, anxiety, and ADHD. However, there are also limitations to using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments. One of the main limitations is the lack of research on the long-term effects of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide on the body and brain. Additionally, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a relatively new compound, and there is still much to be learned about its effects and potential applications.
将来の方向性
There are many potential future directions for research on N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is in the development of new therapies for neurological disorders, such as depression and anxiety. N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the brain and could be used to develop new treatments for these conditions. Additionally, research could focus on the long-term effects of N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide on the body and brain, as well as its potential for addiction and abuse.
Conclusion
In conclusion, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has significant potential for scientific research. Its unique properties and potential therapeutic uses make it a valuable tool for researchers studying the brain and its functions. However, there are also limitations to using N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments, and more research is needed to fully understand its effects and potential applications. With continued research, N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide could become an important tool in the development of new therapies for neurological disorders.
科学的研究の応用
N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the central nervous system. Studies have shown that N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide can enhance cognitive function, improve memory retention, and increase focus and attention. These effects make N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide a potentially valuable tool for researchers studying the brain and its functions.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-6-2-3-7-19(16)14-21-20(23)18-10-8-17(9-11-18)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRZJNMPUJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437517.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)
![4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4437543.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4437551.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4437554.png)
![N-(2-furylmethyl)-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4437557.png)
![8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437569.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)

![4-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437593.png)
![1-isobutyl-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437600.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)
